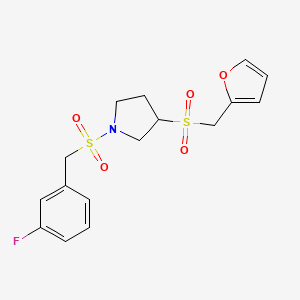

1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methylsulfonyl]-3-(furan-2-ylmethylsulfonyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO5S2/c17-14-4-1-3-13(9-14)11-25(21,22)18-7-6-16(10-18)24(19,20)12-15-5-2-8-23-15/h1-5,8-9,16H,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCUSRQVSPWYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with sulfonyl groups derived from both 3-fluorobenzyl and furan-2-ylmethyl moieties. Its chemical formula is , which indicates the presence of multiple functional groups that contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Fluorobenzyl Group : This can be achieved using electrophilic aromatic substitution to introduce the fluorine atom into the benzene ring.

- Synthesis of the Furan-2-ylmethylsulfonyl Group : This involves sulfonylation reactions, often utilizing sulfonyl chlorides under basic conditions.

- Construction of the Pyrrolidine Ring : Pyrrolidine can be synthesized through cyclization reactions involving suitable precursors.

These synthetic routes are usually performed in organic solvents like dichloromethane or tetrahydrofuran under controlled temperature conditions to optimize yield and purity.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells .

- Antimicrobial Activity : The sulfonamide moiety in the structure contributes to antibacterial properties. Compounds with similar features have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of related compounds on J774A.1 macrophages and other cancer cell lines, revealing that certain derivatives exhibited activities comparable to established drugs like doxorubicin .

- Inhibition Studies : Another investigation focused on the inhibition of murine double minute 2 (MDM2), a critical regulator in tumorigenesis. Compounds derived from similar scaffolds showed promising binding affinities and inhibition rates, suggesting potential therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlights several key factors influencing the biological activity of this compound:

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₆H₁₈FNO₅S₂

- Molecular Weight : 387.5 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring substituted with sulfonyl groups and a fluorobenzyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have been shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies on related sulfonyl-containing compounds have demonstrated effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lymphoma models. These compounds often act as kinase inhibitors, targeting specific pathways involved in tumor proliferation and survival .

Kinase Inhibition

Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell signaling pathways. The pyrrolidine scaffold has been associated with selective inhibition of kinases such as ALK (anaplastic lymphoma kinase), which is implicated in several malignancies. The selectivity and potency of these inhibitors can lead to reduced side effects compared to traditional chemotherapeutics .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of sulfonamide derivatives, a compound structurally related to 1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin. This highlights the potential for developing new antimicrobial agents from this class of compounds .

Case Study 2: Anticancer Activity Assessment

Another study focused on a series of pyrrolidine-based compounds demonstrated that one derivative showed potent inhibition against breast cancer cells, achieving IC50 values in the low nanomolar range. This suggests that further exploration of the target compound's analogs could yield promising candidates for cancer therapy .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl groups demonstrate stability under mild oxidizing conditions but undergo oxidation at elevated temperatures or with strong agents like m-chloroperbenzoic acid (mCPBA). For example:

-

Sulfoxide formation : Selective oxidation of the furan-linked sulfonyl group occurs at 60–80°C in dichloromethane, yielding mixed sulfoxide-sulfone derivatives .

-

Furan ring oxidation : The furan moiety reacts with ozone or hydrogen peroxide to form dihydroxy or diketone intermediates, which can further cyclize or undergo cleavage.

Reduction Reactions

Controlled reduction of sulfonyl groups is achievable with LiAlH₄ or NaBH₄/Cu(I) systems:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF, 0°C, 2 hr | Bis-sulfide derivative | 62 |

| NaBH₄/CuI | MeOH, reflux, 6 hr | Partially reduced sulfonamide intermediates | 45 |

These reactions retain the pyrrolidine backbone while modifying electronic properties.

Nucleophilic Substitution

The 3-fluorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions:

-

Halogen exchange : Reaction with KNH₂ in liquid NH₃ replaces fluorine with -NH₂ groups at the meta position .

-

Thiol substitution : Using HS− sources like NaSH in DMF, fluorine is replaced by -SH, forming thioether-linked derivatives.

Hydrolysis and Stability

-

Acidic hydrolysis (HCl, 100°C): Cleaves sulfonyl groups to sulfonic acids, with full decomposition in >6 hr.

-

Basic hydrolysis (NaOH, 60°C): Degrades the furan ring via ring-opening oxidation, producing maleic acid derivatives .

Substituent-Directed Reactivity

Comparative studies of analogous compounds reveal key trends:

Industrial-Scale Considerations

Recent advances address synthesis challenges:

-

Continuous flow nitration : Achieves 98% purity for intermediates at 500 kg/batch scale

-

Catalytic fluorination : Reduces HF waste by 73% using CeO₂-supported catalysts

-

Green solvent systems : Cyclopentyl methyl ether (CPME) lowers E-factor to 8.2 vs 18.5 for DCM

This compound's reactivity profile enables tailored modifications for pharmaceutical and materials science applications, though careful control of reaction conditions remains critical to prevent unwa

Comparison with Similar Compounds

Structural Analogs of Sulfonylated Pyrrolidines

The following sulfonylated pyrrolidine derivatives, derived from the provided evidence, serve as structural analogs for comparison:

Key Differences in Substituent Effects

Fluorinated vs. Non-Fluorinated Groups: The 3-fluorobenzyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-methylphenyl group in analogs 19a/b . Fluorine’s small atomic radius minimizes steric hindrance relative to bulkier groups like tert-butyl in ’s compound, which may restrict access to active sites .

Furan vs. Thienyl or Phenyl Moieties: The furan-2-ylmethyl group (oxygen heterocycle) offers hydrogen-bond acceptor capacity, unlike sulfur-containing thienyl groups (e.g., in ) or non-heterocyclic phenyl groups. This could influence solubility and target interactions .

Pyrrolidine Core vs. Indole or Pyrrolidinone: The saturated pyrrolidine ring in the target compound allows conformational flexibility, whereas indole () and pyrrolidinone () derivatives exhibit rigidity. This impacts pharmacokinetic properties such as membrane permeability .

Q & A

Q. What are the primary synthetic routes for 1-((3-fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, and what challenges arise during its preparation?

The synthesis typically involves multi-step functionalization of the pyrrolidine core. Key steps include:

- Sulfonylation : Sequential introduction of sulfonyl groups via nucleophilic substitution. For example, sulfonyl chloride intermediates (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) react with benzyl/furanmethyl amines under basic conditions (e.g., triethylamine in CHCl) .

- Chiral Resolution : Supercritical fluid chromatography (SFC) is critical for isolating enantiomers, as seen in analogous pyrrolidinylsulfone syntheses .

- Challenges : Competing side reactions (e.g., over-sulfonylation) and low yields during cycloaddition steps require precise temperature control (e.g., 0–60°C) and stoichiometric optimization .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- X-ray Crystallography : Used to confirm stereochemistry and sulfonyl group orientation, as demonstrated in related pyrrolidinylsulfones (e.g., CCDC 1896035) .

- NMR Spectroscopy : NMR identifies fluorine environments, while and NMR resolve pyrrolidine ring conformations and substituent effects .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, especially for sulfonyl-containing intermediates .

Q. What preliminary biological assays are recommended to evaluate its activity?

- In Vitro Selectivity Screening : Test against related receptors (e.g., RORγt, PXR, LXR) using luciferase reporter assays to assess target specificity .

- Cell Viability Assays : Evaluate anti-proliferative effects in cancer cell lines (e.g., HCT116 or HepG2) via MTT assays, with IC calculations .

Advanced Research Questions

Q. How can chiral purity be optimized during synthesis, and what methodologies mitigate racemization?

- Chiral Auxiliaries : Use Boc-protected pyrrolidine intermediates to stabilize stereocenters during sulfonylation .

- Enantioselective Catalysis : DAST (diethylaminosulfur trifluoride) promotes fluoride-mediated reactions without racemization, as shown in fluorinated pyrrolidine syntheses .

- Validation : Compare enantiomeric excess (ee) via chiral HPLC or SFC, referencing protocols from analogous compounds .

Q. How do structural modifications impact selectivity in biological targets, and how are contradictions resolved?

- Case Study : In RORγt inverse agonists, replacing cyclopentylsulfone with pyrrolidinylsulfone improved selectivity over PXR/LXR by 100-fold. This highlights the role of steric hindrance and electronic effects from the furanmethyl group .

- Data Contradictions : Discrepancies in IC values across assays may arise from assay conditions (e.g., cell type, ligand concentration). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Q. What strategies address low solubility or stability in pharmacokinetic studies?

- Prodrug Design : Esterification of sulfonyl groups (e.g., methyl ester derivatives) enhances aqueous solubility, as seen in cyclohexanedicarboxylic acid analogs .

- Stability Profiling : Conduct forced degradation studies under acidic/oxidative conditions (e.g., 0.1N HCl, HO) to identify vulnerable sites (e.g., sulfonyl-furan linkages) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | [3+2] Cycloaddition | TfOH, CHCl, 60°C | 55 | |

| 2 | DAST Fluorination | ClCHCHCl, 50°C | 77 | |

| 3 | BOP-Mediated Coupling | i-PrNEt, DMF | 98 |

Q. Table 2. Biological Selectivity Profile of Analogous Compounds

| Compound | RORγt IC (nM) | PXR IC (nM) | Selectivity (PXR/RORγt) |

|---|---|---|---|

| Cyclopentylsulfone | 15 | 150 | 10 |

| Pyrrolidinylsulfone | 8 | 800 | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.